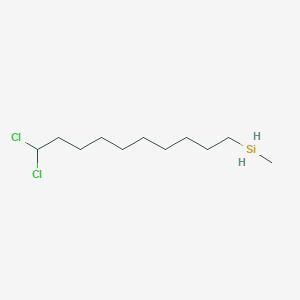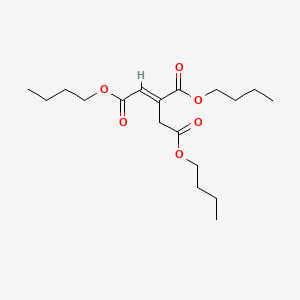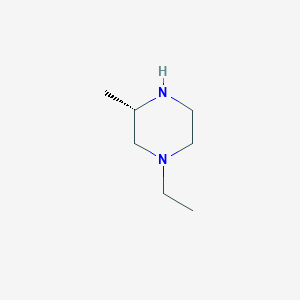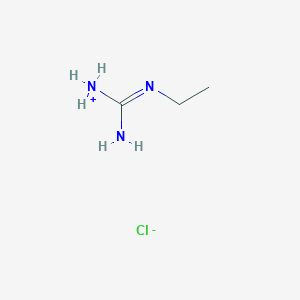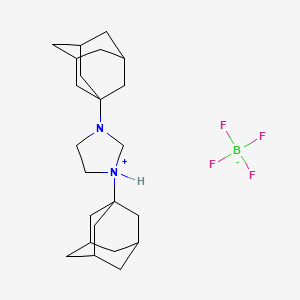
1,3-Bis(1-adamantyl)imidazolidin-1-ium;tetrafluoroborate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,3-Bis(1-adamantyl)imidazolidin-1-ium;tetrafluoroborate is a chemical compound with the molecular formula C23H37BF4N2 and a molecular weight of 428.37 g/mol . It is known for its unique structure, which includes two adamantyl groups attached to an imidazolidin-1-ium core, paired with a tetrafluoroborate anion. This compound is often used in various chemical reactions and has applications in scientific research.
Vorbereitungsmethoden
The synthesis of 1,3-Bis(1-adamantyl)imidazolidin-1-ium;tetrafluoroborate typically involves the reaction of adamantylamine with imidazolidine in the presence of a suitable catalyst. The reaction conditions often include elevated temperatures and the use of solvents such as dichloromethane or tetrahydrofuran. The resulting product is then treated with tetrafluoroboric acid to yield the final compound .
Analyse Chemischer Reaktionen
1,3-Bis(1-adamantyl)imidazolidin-1-ium;tetrafluoroborate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperatures. The major products formed from these reactions depend on the specific reagents and conditions used.
Wissenschaftliche Forschungsanwendungen
1,3-Bis(1-adamantyl)imidazolidin-1-ium;tetrafluoroborate has several scientific research applications:
Chemistry: It is used as a ligand in coordination chemistry and as a catalyst in various organic reactions.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug delivery agent.
Wirkmechanismus
The mechanism of action of 1,3-Bis(1-adamantyl)imidazolidin-1-ium;tetrafluoroborate involves its interaction with molecular targets through its imidazolidin-1-ium core and adamantyl groups. These interactions can influence various biochemical pathways, leading to its observed effects. The tetrafluoroborate anion also plays a role in stabilizing the compound and facilitating its reactivity .
Vergleich Mit ähnlichen Verbindungen
1,3-Bis(1-adamantyl)imidazolidin-1-ium;tetrafluoroborate can be compared with other similar compounds, such as:
- 1,3-Bis(2,6-diisopropylphenyl)imidazolium tetrafluoroborate
- 1,3-Diisopropylimidazolium tetrafluoroborate
- 1,3-Dicyclohexylimidazolium tetrafluoroborate
These compounds share similar imidazolium cores but differ in their substituent groups, which can influence their chemical properties and applications. The unique adamantyl groups in this compound provide distinct steric and electronic effects, making it particularly useful in specific research and industrial applications .
Eigenschaften
IUPAC Name |
1,3-bis(1-adamantyl)imidazolidin-1-ium;tetrafluoroborate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H36N2.BF4/c1-2-25(23-12-19-6-20(13-23)8-21(7-19)14-23)15-24(1)22-9-16-3-17(10-22)5-18(4-16)11-22;2-1(3,4)5/h16-21H,1-15H2;/q;-1/p+1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AFLPPSBVXPAHAH-UHFFFAOYSA-O |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[B-](F)(F)(F)F.C1CN(C[NH+]1C23CC4CC(C2)CC(C4)C3)C56CC7CC(C5)CC(C7)C6 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H37BF4N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30718742 |
Source


|
| Record name | 1,3-Di(tricyclo[3.3.1.1~3,7~]decan-1-yl)imidazolidin-1-ium tetrafluoroborate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30718742 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
428.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1176202-63-3 |
Source


|
| Record name | 1,3-Di(tricyclo[3.3.1.1~3,7~]decan-1-yl)imidazolidin-1-ium tetrafluoroborate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30718742 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
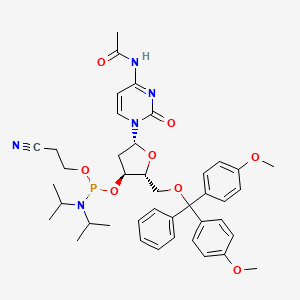
![tert-butyl (R)-N-[2-(4-aminophenyl)ethyl]-N-(2-hydroxy-2-phenylethyl)carbamate](/img/structure/B7948933.png)
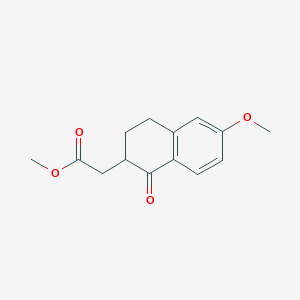
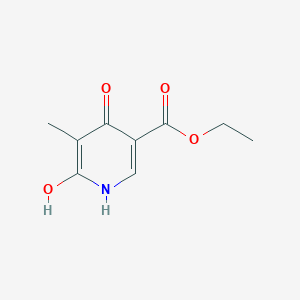
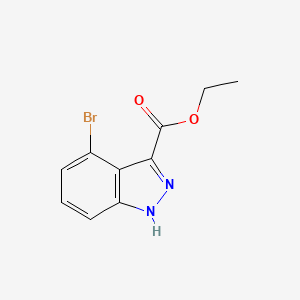
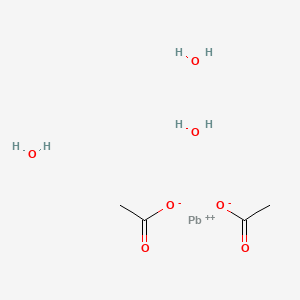

![Tris[N,N-bis(trimethylsilyl)amide]erbium(III)](/img/structure/B7948972.png)

